Oral Bioavailability and Pharmacokinetic Profile of ManNAc Versus Peracetylated Analogs in Humans
ManNAc exhibits a distinct pharmacokinetic profile compared to its peracetylated analogs, with a mean absolute oral bioavailability of 4.01 ± 1.82% following a 1000 mg dose in healthy human subjects [1]. The compound demonstrates a short elimination half-life of 1.67 ± 0.251 hours and a plasma clearance of 10.1 ± 1.94 L/h after intravenous administration [1]. Critically, ManNAc absorption follows zero-order kinetics at a rate of approximately 10 mg/hour during the initial 3 hours post-dose, which explains the non-proportional increase in systemic exposure with escalating doses [2].
| Evidence Dimension | Absolute oral bioavailability in humans |
|---|---|
| Target Compound Data | 4.01 ± 1.82% (1000 mg oral dose) |
| Comparator Or Baseline | Peracetylated ManNAc analogs (Ac₄ManNAc): not directly measured in humans; in vitro metabolic efficiency reported up to 900-fold higher than free ManNAc |
| Quantified Difference | ~900-fold difference in metabolic efficiency between Ac₄ManNAc and free ManNAc in vitro (comparator shows higher efficiency but with associated cytotoxicity concerns) |
| Conditions | Single-centre, open-label, crossover study in 6 healthy adult males; oral dose 1000 mg, IV dose 100 mg |
Why This Matters
Procurement decisions for in vivo studies must account for the low oral bioavailability of native ManNAc, which necessitates higher dosing strategies or formulation optimization compared to peracetylated analogs.
- [1] Meola TR, Ludbrook G, Fornasini G, Pavlova O, Jain S, Evans AM, Reuter SE. Absolute bioavailability and intravenous pharmacokinetics of N-acetyl-D-mannosamine in humans. Br J Clin Pharmacol. 2026;92(2):488-494. View Source
- [2] Xu X, Wang AQ, Latham LL, Celeste F, Ciccone C, Malicdan MC, et al. Safety, pharmacokinetics and sialic acid production after oral administration of N-acetylmannosamine (ManNAc) to subjects with GNE myopathy. Mol Genet Metab. 2017;122(1-2):126-134. View Source
